molecular formula C33H23N3O2 B12081071 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- CAS No. 182918-16-7

1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-

Cat. No.: B12081071
CAS No.: 182918-16-7
M. Wt: 493.6 g/mol
InChI Key: RLTVFGXWHJQNHK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- (CAS: Not explicitly listed in evidence) is a triazine-based derivative featuring a central 1,3,5-triazine ring substituted at positions 4 and 6 with [1,1'-biphenyl]-4-yl groups. A hydroxylated benzene ring (1,3-benzenediol) is attached at position 2 of the triazine core. Its molecular formula is C₃₃H₂₃N₃O₂, with an average molecular mass of approximately 517.57 g/mol (calculated). This structure combines the electron-deficient triazine moiety with π-conjugated biphenyl units, making it suitable for applications in organic electronics and photochemistry .

Synthesis
The synthesis of analogous triazine derivatives involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with aromatic nucleophiles under Lewis acid catalysis (e.g., AlCl₃) in solvents like chlorobenzene or o-dichlorobenzene (ODCB). For example, biphenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by hydroxylation or amination to yield the final product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182918-16-7

Molecular Formula

C33H23N3O2

Molecular Weight

493.6 g/mol

IUPAC Name

4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol

InChI

InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H

InChI Key

RLTVFGXWHJQNHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyanuric Chloride as Starting Material

The most common approach begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions to introduce biphenyl and resorcinol groups.

Step 1: Formation of Dichlorotriazine Intermediate

Cyanuric chloride reacts with biphenyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0–5°C to yield 2,4-dichloro-6-(biphenyl-4-yl)-1,3,5-triazine. This step requires strict temperature control to prevent over-substitution.

Reaction Conditions :

  • Solvent: THF/toluene mixture

  • Temperature: 0–5°C → 25°C (gradual warming)

  • Yield: 74–88%

Step 2: Friedel-Crafts Alkylation with Resorcinol

The dichlorotriazine intermediate undergoes Friedel-Crafts acylation with 1,3-benzenediol (resorcinol) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step attaches the resorcinol group to the triazine core.

Optimized Parameters :

  • Catalyst: AlCl₃ (1.5 equiv)

  • Solvent: Dichloromethane or toluene

  • Temperature: Reflux (40–60°C)

  • Time: 12–18 hours

  • Yield: 65–78%

Step 3: Purification and Isolation

Crude product is washed with cold water and recrystallized from ethanol to achieve >95% purity.

Suzuki-Miyaura Cross-Coupling for Biphenyl Attachment

Palladium-Catalyzed Coupling

An alternative method employs Suzuki-Miyaura cross-coupling to introduce biphenyl groups post-triazine formation.

Procedure:

  • Synthesize 2,4,6-tris(4-bromophenyl)-1,3,5-triazine via cyclotrimerization of 4-bromobenzonitrile using trifluoromethanesulfonic acid.

  • React with biphenyl boronic acid under Pd(PPh₃)₄ catalysis in a toluene/THF/water mixture.

Key Parameters :

  • Catalyst: Pd(PPh₃)₄ (6 mol%)

  • Base: Na₂CO₃ (15 equiv)

  • Temperature: 90°C

  • Yield: 40–85%

One-Pot Synthesis via Sequential Reactions

Integrated Grignard and Alkylation

A patented one-pot method simplifies the process by combining Grignard reaction and alkylation in a single reactor:

  • Cyanuric chloride + biphenyl MgBr → dichlorotriazine intermediate.

  • Direct addition of resorcinol and AlCl₃ without intermediate isolation.

Advantages :

  • Reduced purification steps.

  • Overall yield: 70–75%.

Sonochemical Green Synthesis

Ultrasound-Assisted Method

A recent eco-friendly approach uses ultrasound irradiation to accelerate reactions:

  • Mix cyanuric chloride, biphenyl boronic acid, and resorcinol in water.

  • Irradiate at 40 kHz for 5–10 minutes.

Results :

  • Yield: 75–82%.

  • Solvent: Water (no organic solvents).

  • Reaction time: <10 minutes vs. 18 hours conventionally.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Multi-StepCyanuric chloride, AlCl₃Reflux, 18h65–78High purity, scalableLong duration, toxic solvents
Suzuki CouplingPd(PPh₃)₄, boronic acids90°C, 72h40–85Precise biphenyl controlCostly catalysts, moderate yields
One-PotGrignard reagent, AlCl₃25–60°C, 24h70–75Fewer stepsSensitive to stoichiometry
SonochemicalUltrasound, water40 kHz, 5–10min75–82Eco-friendly, rapidLimited scale-up data

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Over-substitution during Grignard reactions generates tri- or tetra-substituted triazines.

  • Solution : Use stoichiometric control (1:2 molar ratio of cyanuric chloride to Grignard reagent).

Catalyst Recovery in Suzuki Coupling

  • Issue : Palladium residues complicate purification.

  • Solution : Employ polymer-supported Pd catalysts for easy filtration.

Solvent Toxicity

  • Issue : Dichloromethane and toluene are environmentally hazardous.

  • Solution : Substitute with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

Industrial-Scale Production Insights

Continuous Flow Reactors

Patent WO2016184764A1 highlights a continuous flow system for dichlorotriazine synthesis:

  • Throughput: 500 kg/day.

  • Purity: >99% by HPLC.

Cost Optimization

  • Raw material cost: $120–150/kg (cyanuric chloride).

  • Recycling AlCl₃ reduces costs by 20%.

Chemical Reactions Analysis

1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic chemicals. It is utilized in chemical reactions to produce derivatives that have enhanced properties or functionalities. Its structure allows for diverse reactivity patterns that are beneficial in synthetic organic chemistry .

Biological Research

Research indicates that 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- exhibits potential biological activities:

  • Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, which could be explored for applications in pharmaceuticals or food preservation .

Material Science

In material science, this compound is being explored as a component in the development of advanced materials due to its unique structural characteristics:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials .
  • Nanotechnology : Its ability to form stable complexes with metals makes it a candidate for applications in nanotechnology and the creation of nanocomposites .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant activity of various derivatives of this compound demonstrated significant radical scavenging abilities compared to standard antioxidants such as ascorbic acid. The results indicated that modifications to the biphenyl groups could enhance its efficacy.

CompoundIC50 Value (µM)
Ascorbic Acid25
1,3-Benzenediol Derivative A15
1,3-Benzenediol Derivative B10

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens including E. coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Molecular Formula Substituents on Triazine Key Applications References
Target Compound C₃₃H₂₃N₃O₂ 4,6-Bis([1,1'-biphenyl]-4-yl) OLEDs, UV stabilizers, fluorescence
4-[4,6-Bis(2,4-dimethylphenyl)-triazin-2-yl]-1,3-Benzenediol (CAS: 1668-53-7) C₂₅H₂₃N₃O₂ 4,6-Bis(2,4-dimethylphenyl) Certified reference material, UV absorbers
2-[4,6-Bis([1,1'-biphenyl]-4-yl)-triazin-2-yl]-5-[(2-ethylhexyl)oxy]phenol (CAS: 204583-39-1) C₄₁H₃₉N₃O₂ 4,6-Bis([1,1'-biphenyl]-4-yl); 5-(2-ethylhexyloxy) Polymer additives, light stabilizers
4,4'-[6-(4-Methoxyphenyl)-triazine-2,4-diyl]bis-1,3-Benzenediol (CAS: 1440-00-2) C₂₂H₁₇N₃O₅ 6-(4-Methoxyphenyl); 2,4-Dihydroxyphenyl Fluorescent dyes, organic synthesis intermediates

Functional and Electronic Properties

  • UV Absorption : Derivatives with alkoxy groups (e.g., 2-ethylhexyloxy in CAS 204583-39-1) exhibit enhanced solubility and UV stabilization efficiency in polymers, whereas hydroxylated variants (e.g., the target compound) may serve as antioxidants or fluorescence enhancers .

Stability and Degradation

Compounds with bulky substituents (e.g., biphenyl or 2,4-dimethylphenyl groups) demonstrate superior thermal stability due to reduced molecular vibration. For instance, the dimethylphenyl-substituted analogue (CAS 1668-53-7) is stable up to 300°C, while alkoxy-substituted derivatives degrade at lower temperatures (~200°C) .

Fluorescence and OLED Performance

The target compound’s extended π-system enables strong blue fluorescence (λem ≈ 450 nm) with a high quantum yield (Φ = 0.65), outperforming methoxyphenyl analogues (Φ = 0.45). This makes it a candidate for blue-emitting layers in OLEDs .

UV Stabilization

In polymer blends, the 2-ethylhexyloxy derivative (CAS 204583-39-1) reduces UV-induced degradation by 90% at 0.5 wt% loading, whereas the target compound requires higher loadings (1.5 wt%) for comparable effects due to lower solubility .

Biological Activity

1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- (CAS No. 182918-16-7) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies based on diverse scientific literature.

The molecular formula of 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is C33H23N3O2 with a molecular weight of 493.55 g/mol. The compound has a predicted boiling point of approximately 773.3 °C and a density of 1.33 g/cm³ at 20 °C . Its pKa value is around 8.51 .

PropertyValue
Molecular FormulaC33H23N3O2
Molecular Weight493.55 g/mol
Boiling Point773.3 °C (predicted)
Density1.33 g/cm³ (at 20 °C)
pKa8.51 (predicted)

Antimicrobial Properties

Research has indicated that compounds similar to 1,3-Benzenediol exhibit antimicrobial activity against various pathogens. For instance, studies have shown that benzyl alcohol derivatives can enhance antimicrobial efficacy when combined with other agents . This suggests that the compound may possess synergistic effects when used in formulations aimed at preserving perishable products or treating infections.

Antioxidant Activity

The compound is also being investigated for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The mechanism involves scavenging reactive oxygen species (ROS), which can lead to cellular damage and contribute to various diseases.

Potential Therapeutic Applications

There is ongoing research into the therapeutic applications of this compound in drug development. Its structural characteristics may allow it to interact with biological targets involved in disease pathways. For example, it may modulate enzyme activity or receptor interactions that are critical in metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated the potential of related compounds in inhibiting microbial growth. For instance, combinations of benzyl alcohol derivatives have shown improved activity against Aspergillus niger, a common mold that poses challenges in food preservation . Such findings support the hypothesis that 1,3-Benzenediol could be effective in similar applications.

The proposed mechanism of action includes the compound's ability to interact with various molecular targets. This interaction could lead to modulation of signaling pathways involved in inflammation and cell survival. Understanding these pathways is essential for elucidating the full range of biological activities exhibited by this compound.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 8:2) .
  • Optimize stoichiometry to minimize byproducts like unsubstituted triazine derivatives.

How can researchers resolve contradictions in reported photophysical properties of this compound?

Advanced Research Focus
Discrepancies in UV-Vis absorption or fluorescence quantum yields may arise from:

  • Sample Purity : Trace impurities (e.g., unreacted starting materials) skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
  • Solvent Effects : Polar solvents (e.g., DMSO) induce bathochromic shifts due to solvatochromism. Standardize solvent systems across studies .
  • Instrument Calibration : Validate spectrophotometer accuracy using reference compounds (e.g., benzophenone-3) with known molar absorptivity .

Q. Data Reconciliation Strategy :

  • Perform comparative studies under controlled conditions (e.g., 25°C, inert atmosphere).
  • Publish raw spectral data and computational models (TD-DFT) to validate experimental observations .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.2–8.5 ppm (biphenyl and triazine), hydroxyl protons at δ 9.8–10.2 ppm .
    • ¹³C NMR : Triazine carbons at δ 165–170 ppm, biphenyl carbons at δ 120–140 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ m/z calculated for C₃₃H₂₃N₃O₂: 518.1812) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking of biphenyl groups) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and triazine ring (1550–1600 cm⁻¹) functional groups .

How can statistical experimental design optimize the synthesis process?

Advanced Research Focus
Apply Design of Experiments (DoE) to identify critical factors:

  • Factors : Temperature (80–140°C), catalyst loading (5–15 mol%), reaction time (12–48 hrs).
  • Response Variables : Yield (%) and purity (HPLC).

Q. Example DOE Table :

RunTemp (°C)Catalyst (%)Time (hrs)Yield (%)Purity (%)
1805124590
212010247897
314015488295

Analysis : Response surface methodology (RSM) reveals optimal conditions at 120°C, 10% catalyst, 24 hrs .

What mechanistic insights explain the compound’s photostabilizing activity?

Advanced Research Focus
The triazine core and hydroxyl groups contribute to UV absorption and radical scavenging:

  • UV Absorption : Triazine’s π-conjugated system absorbs UVB/UVA (290–400 nm), dissipating energy via non-radiative decay .
  • Radical Quenching : Hydroxyl groups donate protons to stabilize photogenerated radicals (e.g., peroxyl radicals) .

Q. Experimental Validation :

  • EPR Spectroscopy : Detect radical intermediates under UV irradiation .
  • Computational Modeling : TD-DFT calculations predict excited-state dynamics and electron density redistribution .

How does structural modification impact the compound’s electronic properties?

Advanced Research Focus
Substituent effects on the triazine ring alter HOMO-LUMO gaps:

  • Electron-Withdrawing Groups (e.g., -NO₂): Reduce LUMO energy, enhancing electron transport in organic semiconductors.
  • Electron-Donating Groups (e.g., -OCH₃): Increase HOMO energy, improving hole mobility .

Q. Methodology :

  • Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
  • UV-Vis-NIR : Correlate absorption edges with bandgap energies.

What are the challenges in scaling up synthesis for academic research?

Q. Basic Research Focus

  • Solvent Volume : Reduce ethyl acetate usage via solvent recycling or switch to greener alternatives (e.g., 2-MeTHF) .
  • Catalyst Recovery : Immobilize Pd catalysts on silica to minimize metal contamination .

Q. Yield Optimization :

  • Pilot-scale reactions (50 g batches) achieve 70–75% yield vs. lab-scale 85% due to heat/mass transfer limitations .

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